molecular formula C7H14ClN3O B12766365 4-(2-Imidazolin-2-yl)morpholine hydrochloride CAS No. 92349-69-4

4-(2-Imidazolin-2-yl)morpholine hydrochloride

Cat. No.: B12766365
CAS No.: 92349-69-4
M. Wt: 191.66 g/mol
InChI Key: LEWBKXBGFIYSIW-UHFFFAOYSA-N
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Description

4-(2-Imidazolin-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives Imidazolines are known for their wide range of biological activities and are present in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Imidazolin-2-yl)morpholine hydrochloride typically involves the reaction of morpholine with an imidazoline precursor under specific conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, followed by acidification with hydrogen chloride to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Imidazolin-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-(2-Imidazolin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazoline derivatives are known to modulate α2-adrenergic receptors, which play a role in regulating blood pressure and other physiological functions . The compound may also interact with other receptors and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 4-(2-Imidazolin-2-yl)morpholine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to other similar compounds.

Properties

CAS No.

92349-69-4

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-2-9-7(8-1)10-3-5-11-6-4-10;/h1-6H2,(H,8,9);1H

InChI Key

LEWBKXBGFIYSIW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N2CCOCC2.Cl

Origin of Product

United States

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